GLP-1R agonist 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucagon-like peptide-1 receptor agonist 8 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This receptor agonist is primarily used in the treatment of type 2 diabetes mellitus due to its ability to enhance insulin secretion, inhibit glucagon release, and slow gastric emptying. Additionally, it has shown potential benefits in addressing obesity and other metabolic disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glucagon-like peptide-1 receptor agonist 8 involves the fusion of a series of heptapeptide tags with different length fatty chains to the N-terminus of mutated glucagon-like peptide-1 using an intermediate sequence comprising a flexible linker and a thrombin-cleavable site . The reaction conditions typically include the use of surface plasmon resonance measurements and plasma stability tests to ensure the efficacy and stability of the compound .
Industrial Production Methods
Industrial production of glucagon-like peptide-1 receptor agonist 8 involves recombinant expression and stapling techniques. The process includes the selection of stable expressing clones, lysis of cell pellets, and purification using nickel affinity chromatography . This method yields approximately 30 mg/L of the protein .
Analyse Chemischer Reaktionen
Types of Reactions
Glucagon-like peptide-1 receptor agonist 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Glucagon-like peptide-1 receptor agonist 8 has a wide range of scientific research applications, including:
Wirkmechanismus
Glucagon-like peptide-1 receptor agonist 8 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G protein-coupled receptor. This binding activates downstream signaling pathways that enhance insulin secretion, inhibit glucagon release, and slow gastric emptying . The molecular targets involved include pancreatic beta cells and neurons in the brain’s satiety center .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Exendin-4: A glucagon-like peptide-1 receptor agonist used in the treatment of type 2 diabetes mellitus.
Liraglutide: Another glucagon-like peptide-1 receptor agonist with similar therapeutic applications.
Semaglutide: A long-acting glucagon-like peptide-1 receptor agonist used for weight management and diabetes treatment.
Uniqueness
Glucagon-like peptide-1 receptor agonist 8 is unique due to its prolonged active duration and enhanced glucose-lowering effect compared to other glucagon-like peptide-1 receptor agonists . This makes it a promising candidate for the development of once-weekly anti-diabetic drugs .
Eigenschaften
Molekularformel |
C33H32N4O5 |
---|---|
Molekulargewicht |
564.6 g/mol |
IUPAC-Name |
2-[[4-[(2R)-2-(4-cyanophenyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C33H32N4O5/c34-17-21-4-6-23(7-5-21)30-20-41-32-26(2-1-3-29(32)42-30)22-10-13-36(14-11-22)19-31-35-27-9-8-24(33(38)39)16-28(27)37(31)18-25-12-15-40-25/h1-9,16,22,25,30H,10-15,18-20H2,(H,38,39)/t25-,30-/m0/s1 |
InChI-Schlüssel |
RKGAOZLEVAHEJK-QCDSWUKFSA-N |
Isomerische SMILES |
C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=C6C(=CC=C5)O[C@@H](CO6)C7=CC=C(C=C7)C#N |
Kanonische SMILES |
C1CN(CCC1C2=C3C(=CC=C2)OC(CO3)C4=CC=C(C=C4)C#N)CC5=NC6=C(N5CC7CCO7)C=C(C=C6)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.